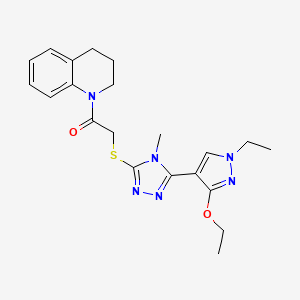

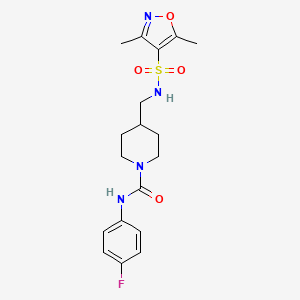

![molecular formula C22H25N3O4S B2421142 4-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034594-40-4](/img/structure/B2421142.png)

4-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, a tetrahydropyran ring, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The pyridine ring is a six-membered ring with one nitrogen atom and is aromatic. The tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline moiety is a fused ring system containing nitrogen atoms.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the pyridine ring could potentially undergo electrophilic substitution reactions. The tetrahydropyran ring might be susceptible to reactions that open the ring .Scientific Research Applications

Synthesis and Biological Activities of Sulfonamide Hybrids

Sulfonamides are a significant class of compounds with diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances have focused on designing two-component sulfonamide hybrids incorporating various organic compounds such as coumarin, isoxazole, and quinoline, demonstrating a broad range of biological activities. These developments highlight the potential of sulfonamide-based hybrids in therapeutic applications (Ghomashi et al., 2022).

Heterocyclic Sulfonamides and Sulfonyl Fluorides

The synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides has been enhanced using a sulfur-functionalized aminoacrolein derivative. A three-step parallel medicinal chemistry protocol was developed for efficient synthesis, demonstrating the utility of this approach in creating pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides. This method underscores the versatility and potential applications of heterocyclic sulfonamides in medicinal chemistry (Tucker et al., 2015).

Novel Pyrroloquinoline Derivatives

The synthesis of novel pyrrolo[3,2,f]quinoline derivatives with antiproliferative properties has been reported. These compounds feature an angular aromatic tricyclic system and have shown significant cell growth inhibitory properties, particularly in leukemia cell lines. The activity does not solely depend on topoisomerase II poisoning, suggesting diverse mechanisms of action and potential therapeutic applications (Ferlin et al., 2001).

Green Synthesis Approaches

The use of nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives highlights a green and efficient approach to compound synthesis. This method is solvent-free, cost-effective, and suitable for large-scale production, emphasizing the importance of environmentally friendly synthesis methods in the development of new heterocyclic compounds (Murugesan et al., 2016).

properties

IUPAC Name |

N-[oxan-4-yl(pyridin-3-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c26-20-4-3-16-12-19(13-17-5-9-25(20)22(16)17)30(27,28)24-21(15-6-10-29-11-7-15)18-2-1-8-23-14-18/h1-2,8,12-15,21,24H,3-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCWFQLFSQFNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2421068.png)

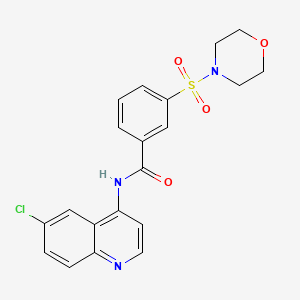

![N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2421070.png)

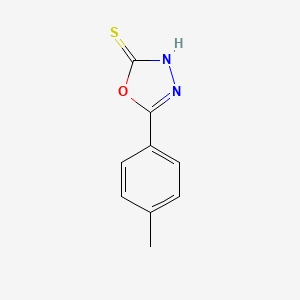

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421074.png)

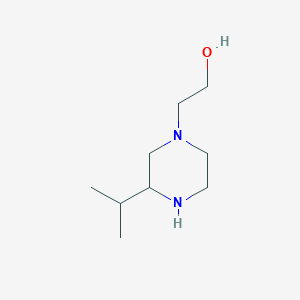

![2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2421076.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2421080.png)

![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421082.png)